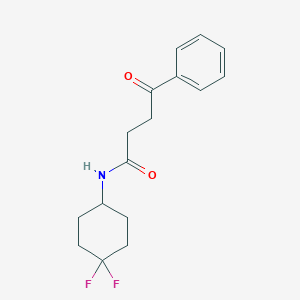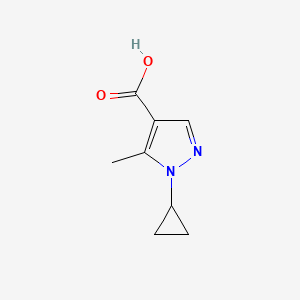![molecular formula C21H22ClN5O3S B2507159 2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide CAS No. 872694-71-8](/img/structure/B2507159.png)
2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide" is a complex molecule that appears to be related to the field of heterocyclic chemistry, focusing on pyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and the formation of heterocyclic systems. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a pyrimidinyl-thiosemicarbazide in the presence of a nickel(II) nitrate catalyst . Similarly, the synthesis of various hexahydropyrimidothienoazocines and tetrahydrospiro compounds involved reactions of chloromethyl-tetrahydropyridothienopyrimidinones with different acetylenic compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a triazolopyrimidinamine derivative showed the formation of inversion dimers via hydrogen bonds and π-stacking interactions . In another study, the structure of a dichlorophenyl-tetrahydropyrimidine derivative was confirmed by X-ray analysis, with conformational behavior influenced by internal rotation of a thietanyl group . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with various reagents to form complex heterocyclic systems. The reaction of a chloromethyl-tetrahydropyridothienopyrimidinone with acetylenedicarboxylate ester led to a mixture of products, indicating a rich chemistry that could be explored for the compound of interest . The reactivity of a methyluracil derivative with chloroacetamide also resulted in a complex product, suggesting that similar reactivity patterns might be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using spectroscopic methods and computational modeling. For example, the conformational analysis of a dichlorophenyl-tetrahydropyrimidine derivative was performed using computer modeling, which showed the influence of solvent and internal rotation on the molecule's behavior . These methods would be essential in determining the properties of the compound , such as solubility, stability, and reactivity in different environments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the field often focuses on the synthesis and evaluation of chemical compounds with similar complex structures for various applications, including their potential use in medicinal chemistry and material science. For example, studies on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings have been conducted to explore their antimicrobial properties, demonstrating the interest in developing new compounds with potential biological activities (Hossan et al., 2012).
Antimicrobial and Antiproliferative Activities
Compounds with complex structures similar to the one mentioned are often evaluated for their antimicrobial and antiproliferative effects. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and assessed for antiproliferative activity, showing potential in cancer research (Atapour-Mashhad et al., 2017).
Material Science Applications
Beyond biological activities, compounds with intricate structures are also of interest in material science for their unique properties. For example, research into high glass transition and thermal stability of new pyridine-containing polyimides highlights the exploration of chemical compounds for advanced materials with potential applications in electronics and aerospace industries (Wang et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-12-7-3-4-8-12)25-17(24-18)13-9-5-6-10-14(13)22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANQFQRIHSDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)
![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)